molecular formula C12H11NO2 B5885517 5-Methyl-2-phenylfuran-3-carboxamide

5-Methyl-2-phenylfuran-3-carboxamide

Cat. No.: B5885517
M. Wt: 201.22 g/mol
InChI Key: FRDXDBIGDMJSRO-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylfuran-3-carboxamide is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

The synthesis of 5-Methyl-2-phenylfuran-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylfuran and phenylamine.

    Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on carbon, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

5-Methyl-2-phenylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Scientific Research Applications

5-Methyl-2-phenylfuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their activity and leading to the disruption of essential metabolic processes. This results in the death of bacterial cells, making it an effective antimicrobial agent .

Comparison with Similar Compounds

5-Methyl-2-phenylfuran-3-carboxamide can be compared with other furan derivatives, such as:

Properties

IUPAC Name

5-methyl-2-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDXDBIGDMJSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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